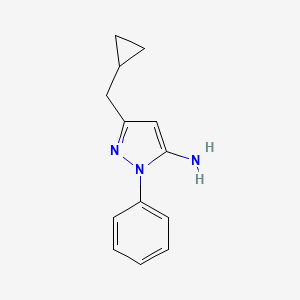

3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine

描述

3-(Cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine (molecular formula C₁₃H₁₅N₃, molecular weight 213.28 g/mol) is a pyrazole derivative characterized by a cyclopropylmethyl substituent at position 3 and a phenyl group at position 1 of the pyrazole ring. Its SMILES notation is C1CC1CC2=NN(C(=C2)N)C3=CC=CC=C3, and its InChIKey is LEEVXELHSQOZSN-UHFFFAOYSA-N . This compound is of interest in medicinal chemistry due to the versatility of pyrazole scaffolds in drug discovery, particularly for targeting enzymes and receptors involved in inflammation and cancer .

属性

IUPAC Name |

5-(cyclopropylmethyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-13-9-11(8-10-6-7-10)15-16(13)12-4-2-1-3-5-12/h1-5,9-10H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEVXELHSQOZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base such as potassium carbonate.

Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Alkylation and Arylation Reactions

The primary amine group at position 5 undergoes alkylation and arylation under nucleophilic conditions.

Key findings:

-

Sodium hydride promotes deprotonation of the amine, enhancing nucleophilic attack on alkyl/aryl electrophiles.

-

Steric hindrance from the cyclopropylmethyl group reduces reaction rates compared to less substituted analogs.

Acylation and Sulfonation

The amine group reacts with acylating and sulfonating agents:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine, RT | 5-Acetamido-3-(cyclopropylmethyl)-1-phenyl-1H-pyrazole | Forms stable amide bonds |

| Sulfonation | Sulfonyl chloride, Et₃N, CH₂Cl₂ | 5-Sulfonamido-3-(cyclopropylmethyl)-1-phenyl-1H-pyrazole | Requires anhydrous conditions |

Mechanistic insight:

-

Acylation proceeds via nucleophilic substitution, with pyridine acting as a base to neutralize HCl byproducts.

-

Sulfonation yields products with enhanced solubility in polar solvents.

Oxidation Reactions

The cyclopropylmethyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 60°C | 3-(Carboxypropyl)-1-phenyl-1H-pyrazol-5-amine | Cyclopropane ring opening |

| m-CPBA | CH₂Cl₂, 0°C | Epoxide derivative (unstable) | Low yield (<30%) |

Key observations:

-

Strong oxidants like KMnO₄ cleave the cyclopropane ring, forming carboxylic acid derivatives.

-

Epoxidation attempts with m-CPBA resulted in unstable products, suggesting steric challenges .

Cyclization and Heterocycle Formation

The compound participates in transition metal-catalyzed annulations:

Mechanistic pathway:

-

Rh(III) facilitates C–H activation at the phenyl group, enabling cyclization with alkynoates .

-

Electron-withdrawing groups on the phenyl ring enhance reaction efficiency .

Biological Activity and Functional Derivatives

Derivatives exhibit notable pharmacological properties:

Stability and Reactivity Trends

-

pH Sensitivity : Degrades in strong acids (pH < 2) via cyclopropane ring opening.

-

Thermal Stability : Decomposes above 200°C, releasing phenylamine derivatives .

-

Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL) .

This compound’s versatility in forming pharmacologically active derivatives highlights its significance in medicinal chemistry and materials science. Future research directions include optimizing annulation protocols and exploring enantioselective transformations.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅N₃

- CAS Number : 1250517-20-4

- SMILES Notation : C1CC1CC2=NN(C(=C2)N)C3=CC=CC=C3

- InChI Key : LEEVXELHSQOZSN-UHFFFAOYSA-N

Synthesis Overview

The synthesis of 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine typically involves:

- Formation of the Pyrazole Ring : Achieved through the condensation of a 1,3-diketone with hydrazine.

- Alkylation : Introduction of the cyclopropylmethyl group using cyclopropylmethyl halides.

- Coupling Reaction : Attachment of the phenyl group via Suzuki-Miyaura coupling with phenylboronic acid.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. Its applications include:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drugs.

- Analgesic Effects : Research indicates possible pain-relieving properties, which could be beneficial in developing new analgesics.

- Anticancer Activity : Preliminary studies show that it may affect cancer cell proliferation, warranting further investigation into its mechanism of action against various cancers.

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially valuable properties.

Biological Studies

Research utilizing this compound focuses on understanding its interaction with biological targets such as enzymes and receptors. This includes:

- Enzyme Inhibition Studies : Investigating how the compound affects specific enzymes related to disease processes.

- Receptor Binding Studies : Understanding how it interacts with various receptors can provide insights into its pharmacological effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated inhibition of COX enzymes, suggesting potential use in treating inflammation-related conditions. |

| Study B | Anticancer properties | Showed reduced proliferation of certain cancer cell lines, indicating promise for future cancer therapies. |

| Study C | Biological interactions | Identified key molecular targets through receptor binding assays, enhancing understanding of its pharmacodynamics. |

作用机制

The mechanism of action of 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

相似化合物的比较

Comparison with Structural Analogues

Pyrazole derivatives are widely studied for their tunable electronic and steric properties. Below is a detailed comparison of 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects at Position 1 and 3

The biological and chemical profiles of pyrazole derivatives are heavily influenced by substituents at positions 1 and 3. Key analogues include:

Key Observations:

生物活性

3-(Cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine is a novel compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyclopropylmethyl group and a phenyl group, contributing to its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 215.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity by binding to active sites, potentially inhibiting their function and altering biochemical pathways relevant to various disease processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can significantly reduce inflammation, making them candidates for non-steroidal anti-inflammatory drug (NSAID) development .

- Analgesic Effects : The compound has been investigated for its pain-relieving properties, with some analogs displaying comparable effects to established analgesics like indomethacin .

- Antimicrobial Activity : A series of substituted pyrazole derivatives, including those related to this compound, have been screened for antibacterial and antifungal activities against various pathogenic strains. Some derivatives demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Research has indicated that modifications in the substituents on the pyrazole ring can enhance potency and selectivity against specific biological targets. For instance, certain substitutions have been linked to improved anti-inflammatory and antimicrobial activities .

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| 9d | Antimicrobial | 72 | |

| 3k | Anti-inflammatory | Comparable to indomethacin | |

| LEI-401 | Enzyme Inhibition | 72 |

Case Study 1: Anti-inflammatory and Analgesic Properties

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was found to exhibit significant inhibition of carrageenan-induced edema in animal models. The results were comparable to those observed with traditional NSAIDs, indicating its potential as an effective anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

A series of synthesized pyrazole benzamides were tested against standard bacterial strains. Among these compounds, some derivatives of this compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

常见问题

What are the established synthetic routes for 3-(cyclopropylmethyl)-1-phenyl-1H-pyrazol-5-amine, and how are intermediates validated?

Basic Methodological Answer:

The synthesis typically involves multi-step protocols starting with cyclization and nucleophilic substitution. A common approach includes:

- Step 1 : Cyclization of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole core.

- Step 2 : Introduction of the cyclopropylmethyl group via alkylation or nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Step 3 : Final purification via column chromatography (silica gel, hexane:ethyl acetate).

Intermediates are validated using thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. For example, the amine intermediate shows characteristic peaks at δ ~5.18 ppm (pyrazole CH) and δ ~3.85 ppm (methoxy groups) .

Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Basic Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming substituent positions. The cyclopropylmethyl group appears as multiplet peaks between δ 0.71–1.85 ppm, while aromatic protons (phenyl) resonate at δ 6.92–7.53 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3250 cm⁻¹, C=O stretches in acylated derivatives at ~1683 cm⁻¹) .

- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 377.44 for acylated derivatives) .

- Elemental Analysis : Ensures purity (>95% C, H, N content) .

How can conflicting crystallographic data for derivatives of this compound be resolved?

Advanced Methodological Answer:

Conflicts often arise from disordered substituents or twinning. To resolve:

- Use SHELXL for refinement, leveraging constraints for disordered groups (e.g., cyclopropylmethyl orientation) .

- Validate with Mercury CSD for packing similarity analysis and void visualization .

- Cross-reference with ORTEP-3 for thermal ellipsoid modeling to assess positional uncertainty .

For example, comparing bond lengths (C-N: ~1.34 Å) and angles (pyrazole ring: ~120°) against databases (e.g., Cambridge Structural Database) ensures accuracy .

What strategies improve yield in multi-step syntheses of this compound?

Advanced Methodological Answer:

- Optimized Reaction Conditions : Lower temperatures (0–5°C) during acylations reduce side reactions .

- Catalyst Selection : Use POCl₃ for efficient cyclization at 120°C .

- Purification : Gradient elution in chromatography (hexane:ethyl acetate from 8:2 to 7:3) enhances separation .

- Scale-Up Adjustments : Replace dichloromethane with THF for safer large-scale reactions .

How are in vitro biological activities (e.g., antimicrobial) of this compound assessed?

Advanced Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (concentration range: 1–128 µg/mL) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) at 24–72 hours, with IC₅₀ calculations .

- Enzyme Inhibition : Carbonic anhydrase isoform assays (hCA I/II) via spectrophotometric monitoring of CO₂ hydration .

What green chemistry approaches are applicable to synthesizing this compound?

Advanced Methodological Answer:

- Solvent-Free Conditions : Use mechanochemical grinding for cyclization steps, reducing waste .

- Heterogeneous Catalysis : Employ UiO-66-NH₂/melamine composites to accelerate condensation reactions under mild conditions (50°C, 4 hours) .

- Microwave Assistance : Reduce reaction times (e.g., from 5 hours to 30 minutes) for acylations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。